An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-methylbenzenesulfonamide
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-methylbenzenesulfonamide is a halogenated aromatic sulfonamide that serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical compounds and other complex molecules. Its bifunctional nature, possessing both a reactive sulfonamide group and a bromine atom amenable to cross-coupling reactions, makes it a versatile building block. This technical guide provides a comprehensive overview of the core chemical and physical properties of 5-Bromo-2-methylbenzenesulfonamide, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications as a synthetic intermediate. All quantitative data are summarized for clarity, and key experimental workflows are visualized to facilitate understanding and implementation in a laboratory setting.
Chemical and Physical Properties
5-Bromo-2-methylbenzenesulfonamide is a solid at room temperature.[1] A summary of its key chemical and physical properties is presented in the table below. While a specific melting point is not consistently reported in publicly available literature, its solid form is noted.[1] Information on its solubility in various organic solvents is not extensively documented, necessitating empirical determination for specific applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈BrNO₂S | [1][2][3][4] |
| Molecular Weight | 250.11 g/mol | [1][2][3][4] |
| CAS Number | 56919-16-5 | [1][2][3][4] |
| Appearance | Solid | [1] |
| Melting Point | Not available | [5] |
| Solubility | Data not available |
Synthesis and Characterization
The synthesis of 5-Bromo-2-methylbenzenesulfonamide is typically achieved through a two-step process starting from 4-bromotoluene. The first step involves the chlorosulfonation of 4-bromotoluene to yield the key intermediate, 5-bromo-2-methylbenzenesulfonyl chloride. The subsequent step is the amination of this sulfonyl chloride to afford the desired sulfonamide.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-methylbenzenesulfonyl chloride
This procedure is based on the general method for the chlorosulfonation of aromatic compounds.
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Materials: 4-bromotoluene, chlorosulfonic acid, dichloromethane (DCM), ice.
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Procedure:
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In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer.
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Dissolve 4-bromotoluene in dichloromethane and cool the flask in an ice bath.
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Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC).
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Carefully pour the reaction mixture onto crushed ice to quench the reaction.
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Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude 5-bromo-2-methylbenzenesulfonyl chloride, which can be used in the next step without further purification or purified by recrystallization or column chromatography.
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Step 2: Synthesis of 5-Bromo-2-methylbenzenesulfonamide
This protocol is a general procedure for the amination of arylsulfonyl chlorides.[6]
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Materials: 5-bromo-2-methylbenzenesulfonyl chloride, concentrated aqueous ammonia, water.
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Procedure:
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In a suitable flask, add the crude 5-bromo-2-methylbenzenesulfonyl chloride.
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Add an excess of concentrated aqueous ammonia to the flask. The reaction is often exothermic and should be cooled in an ice bath.
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Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC.
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Upon completion, the solid product, 5-Bromo-2-methylbenzenesulfonamide, will precipitate out of the solution.
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Collect the solid by vacuum filtration and wash it with cold water to remove any remaining ammonia and ammonium salts.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-Bromo-2-methylbenzenesulfonamide.
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Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons (Ar-H): Expected in the range of δ 7.0-8.0 ppm. The substitution pattern will lead to a specific splitting pattern (e.g., doublets and doublet of doublets).
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Sulfonamide Protons (-SO₂NH₂): A broad singlet is expected, and its chemical shift can vary depending on the solvent and concentration.
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Methyl Protons (-CH₃): A singlet is expected in the upfield region, typically around δ 2.0-2.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Aromatic Carbons (Ar-C): Signals are expected in the range of δ 120-145 ppm. The carbon attached to the bromine atom (C-Br) and the carbon attached to the sulfonamide group (C-SO₂) will have distinct chemical shifts.
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Methyl Carbon (-CH₃): A signal is expected in the upfield region, typically around δ 15-25 ppm.
IR (Infrared) Spectroscopy:
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N-H Stretching: Two bands are expected in the region of 3300-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary sulfonamide.
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S=O Stretching: Two strong absorption bands are expected for the sulfonyl group, typically around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).
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C-H Stretching (Aromatic and Alkyl): Signals will be present around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
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C=C Stretching (Aromatic): Peaks are expected in the 1450-1600 cm⁻¹ region.
Applications in Research and Drug Development
The primary utility of 5-Bromo-2-methylbenzenesulfonamide lies in its role as a versatile synthetic intermediate. The presence of the bromine atom allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functional groups at this position. The sulfonamide moiety can also be further functionalized. This dual reactivity makes it a valuable precursor for the synthesis of more complex molecules with potential biological activity.
Safety and Handling
5-Bromo-2-methylbenzenesulfonamide is classified as acutely toxic if swallowed.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Bromo-2-methylbenzenesulfonamide is a key synthetic building block with significant potential in the fields of medicinal chemistry and materials science. This technical guide has provided a consolidated overview of its chemical properties, a detailed methodology for its synthesis, and an outline of its expected spectroscopic characteristics. The provided experimental protocols and workflows are intended to serve as a practical resource for researchers and professionals engaged in the synthesis and application of this and related compounds. Further investigation into the quantitative properties, such as solubility and melting point, would be beneficial for its broader application.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 791844-02-5 CAS MSDS (5-bromo-2-methoxy-N-(2-methylphenyl)benzenesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. store.p212121.com [store.p212121.com]
- 4. usbio.net [usbio.net]
- 5. anaxlab.com [anaxlab.com]
- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
